Benzo[c]cinnoline-1,10-diamine
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Overview
Description
Benzo[c]cinnoline-1,10-diamine is a tricyclic organic compound with the molecular formula C12H8N2. It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[c]cinnoline-1,10-diamine can be synthesized from 2,2’-diamino-1,1’-biaryls using a nitrite source as the diazotizing reagent. The process involves in situ diazotization of the diamino-biaryl to form diazonium salts, followed by subsequent cyclization . Another method involves the reduction of 2,2’-dinitrobiphenyls using reducing agents such as Raney Ni, Pd/C, Zn, Fe, and LiAlH4 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The practicality of these processes has been demonstrated through gram-scale production under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Benzo[c]cinnoline-1,10-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as N-chlorosuccinimide (NCS) or PhI(OAc)2.
Substitution: Functionalized derivatives can be synthesized by substituting various groups at the 1,10 positions.
Major Products Formed: The major products formed from these reactions include various functionalized benzo[c]cinnoline derivatives, which have applications in different fields .
Scientific Research Applications
Benzo[c]cinnoline-1,10-diamine has numerous applications owing to its unique physical and biological properties. These include:
Chemistry: Used as a ligand in synthetic chemistry due to its excellent coordination and electron-donation abilities.
Medicine: Exhibits antimicrobial, herbicidal, anticancer, and cytotoxic activities.
Industry: Used in the production of dyes, electrochromic polymers, and fluorescence quenching materials.
Mechanism of Action
The mechanism of action of benzo[c]cinnoline-1,10-diamine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in single-electron transfer processes driven by oxidants, leading to intramolecular cyclization via nucleophilic addition . This mechanism is crucial for its applications in various fields, including its role as a ligand and in biological studies.
Comparison with Similar Compounds
Benzo[c]cinnoline: A tricyclic compound with similar structural properties.
Phenanthroline: Another aromatic nitrogen heterocycle with comparable coordination abilities.
2,2’-Azobiphenyl: A precursor to benzo[c]cinnoline-1,10-diamine.
Uniqueness: this compound is unique due to its functionalized 1,10 positions, which allow for the synthesis of various derivatives with diverse applications. Its ability to undergo multiple types of reactions under mild conditions further enhances its versatility .
Properties
CAS No. |
62121-67-9 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
benzo[c]cinnoline-1,10-diamine |
InChI |
InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)16-15-9/h1-6H,13-14H2 |
InChI Key |
LTLVUGMKIQZAOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NC3=CC=CC(=C32)N)N |
Origin of Product |
United States |
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